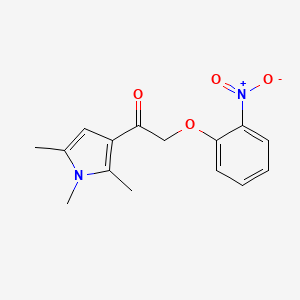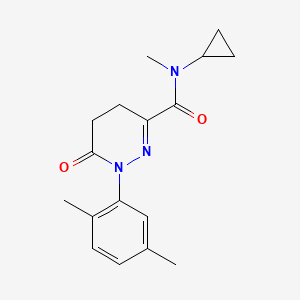
2-(2-Nitrophenoxy)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Nitrophenoxy)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as NITD-008 and is a potent inhibitor of the dengue virus.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 2-(2-Nitrophenoxy)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone involves the reaction of 2-nitrophenol with 1,2,5-trimethylpyrrole in the presence of a suitable reagent to form the intermediate product, which is then reacted with ethanoyl chloride to yield the final product.
Starting Materials
2-nitrophenol, 1,2,5-trimethylpyrrole, Ethanoyl chloride
Reaction
Step 1: 2-nitrophenol is reacted with 1,2,5-trimethylpyrrole in the presence of a suitable reagent, such as triethylamine, to form the intermediate product 2-(2-nitrophenoxy)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone., Step 2: The intermediate product is then reacted with ethanoyl chloride in the presence of a base, such as pyridine, to yield the final product 2-(2-Nitrophenoxy)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone.
Mecanismo De Acción
The mechanism of action of 2-(2-Nitrophenoxy)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone involves the inhibition of the dengue virus RNA polymerase. This compound binds to the active site of the polymerase and prevents the formation of the RNA strand required for viral replication.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-(2-Nitrophenoxy)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone are still being studied. However, it has been shown to be a potent inhibitor of the dengue virus and has the potential to be used as a therapeutic agent for the treatment of dengue fever.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2-Nitrophenoxy)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone in lab experiments is its specificity towards the dengue virus RNA polymerase. This compound has been shown to have minimal off-target effects, making it an ideal candidate for further research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-(2-Nitrophenoxy)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone. One potential direction is the development of more effective and efficient methods for synthesizing this compound. Another direction is the investigation of its potential applications in the treatment of other viral diseases. Additionally, further research can be conducted to explore the biochemical and physiological effects of this compound.
Aplicaciones Científicas De Investigación
The potential applications of 2-(2-Nitrophenoxy)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone in scientific research are diverse. One of the primary applications of this compound is in the field of virology, particularly in the treatment of dengue virus. This compound has been shown to inhibit the replication of the dengue virus by targeting the viral RNA polymerase.
Propiedades
IUPAC Name |
2-(2-nitrophenoxy)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-10-8-12(11(2)16(10)3)14(18)9-21-15-7-5-4-6-13(15)17(19)20/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZYPRKBLLXUTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Nitrophenoxy)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-[Ethyl-[2-hydroxy-3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]amino]-1-hydroxyethyl]phenol](/img/structure/B7534129.png)
![N-cyclopropyl-N-methyl-1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7534135.png)
![4-[2-[4-(4-Methoxybenzoyl)piperidin-1-yl]-2-oxoethoxy]benzamide](/img/structure/B7534150.png)
![2-methyl-N-[1-[2-(2-propan-2-ylpyrrolidin-1-yl)acetyl]piperidin-4-yl]benzamide](/img/structure/B7534155.png)
![N-butyl-N-methyl-1-(3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbonyl)piperidine-4-carboxamide](/img/structure/B7534162.png)

![8-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7534169.png)
![4-[2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-2-oxoethoxy]benzamide](/img/structure/B7534170.png)

![4-(methoxymethyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B7534185.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7534190.png)
![4-(acetylamino)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B7534207.png)
![1-(2-methoxyethyl)-5-oxo-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrrolidine-3-carboxamide](/img/structure/B7534208.png)